molecular formula C22H29N3O3S B2498445 N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1234846-19-5

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2498445
CAS No.: 1234846-19-5
M. Wt: 415.55
InChI Key: PDOQVEVXDGOUKR-UHFFFAOYSA-N
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Description

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a furan ring, and a phenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the furan and phenyl groups, and the final coupling to form the ethanediamide structure. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be susceptible to oxidation under certain conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the amide bonds.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide bonds may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of a piperidine ring, a furan ring, and a phenyl group with a methylsulfanyl substituent. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-15-12-18(16(2)28-15)14-25-10-8-17(9-11-25)13-23-21(26)22(27)24-19-6-4-5-7-20(19)29-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOQVEVXDGOUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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